5-(2-chlorobutanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Description
This compound is a bicyclic pyrrolopyrrole-dione derivative with a 2-methyl group on the nitrogen atom and a 2-chlorobutanoyl substituent at the 5-position. Its molecular formula is C₁₁H₁₅ClN₂O₃, with a molecular weight of 258.7 g/mol and a purity of ≥95% . The tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core features two fused pyrrole rings, partially saturated to enhance stability. The 2-chlorobutanoyl group introduces a halogenated acyl chain, which may influence reactivity and biological activity.
Synthetic routes for related compounds involve visible-light-catalyzed [3+2] cycloadditions between azirines and maleimides, yielding dihydropyrrolo[3,4-c]pyrrole-diones in 55–99% yields .
Properties
IUPAC Name |
5-(2-chlorobutanoyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3/c1-3-8(12)11(17)14-4-6-7(5-14)10(16)13(2)9(6)15/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNRJLCJQFYKJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC2C(C1)C(=O)N(C2=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pyrrolopyrrole diones are a class of organic compounds that have been studied for their potential applications in various fields. For instance, they have been used in the synthesis of covalent organic frameworks (COFs) for photocatalytic applications . The thiophene functional group in these compounds can be accurately introduced into the electron acceptor units, extending its spectral absorption capacity and enhancing the utilization rate of sunlight .
In terms of synthesis, a visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides in the presence of an organic photocatalyst has been reported . This method is efficient and environmentally friendly, and proceeds with good functional group tolerance and substrate scope .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional variations among analogs of this compound are critical for understanding their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: Acyl Chain Length: The target compound’s 2-chlorobutanoyl group (4-carbon chain) may enhance lipophilicity compared to shorter analogs like 5-(2-chloroacetyl) (2-carbon) or 5-(3-chloropropanoyl) (3-carbon) derivatives. This could influence membrane permeability in biological systems.
Synthetic Accessibility :
- The visible-light-catalyzed method () is scalable for pyrrolo[3,4-c]pyrrole-diones but requires optimization for halogenated acyl chains.
Safety and Storage :
- Halogenated derivatives (e.g., ) demand stringent storage conditions (avoiding heat, moisture) and PPE usage due to reactivity .
Commercial Availability :
- Derivatives like the benzyl-substituted analog () are marketed for research, while others (e.g., ) are discontinued, reflecting variable demand .
Preparation Methods
Core Synthesis of Tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
The tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold is typically synthesized via cyclization reactions involving:
- Starting materials: Cyclopentane-1,2-dicarboxylic anhydride or derivatives.
- Key steps: Formation of the imide ring system through condensation with amines or ammonia sources, followed by ring closure to generate the bicyclic pyrrole-dione structure.
- Reaction conditions: Acidic or basic catalysis under reflux or controlled heating to facilitate cyclization.
This method is supported by literature on related pyrrolo[3,4-c]pyrrole-1,3-dione polymers and small molecules, which emphasize the importance of selecting appropriate amine components and controlling temperature to achieve high yields and purity.
Acylation with 2-Chlorobutanoyl Group
The critical functionalization step is the attachment of the 2-chlorobutanoyl group at the 5-position, typically achieved by:
- Friedel-Crafts acylation using 2-chlorobutanoyl chloride as the acylating agent.
- Catalysts: Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) to activate the acyl chloride.
- Solvents: Non-nucleophilic solvents like dichloromethane or chloroform.
- Temperature: Low temperatures (0–5 °C) initially to control reactivity, followed by warming to room temperature to complete the reaction.
This step requires careful stoichiometric control to prevent polyacylation or decomposition of the sensitive pyrrole-dione core.
Purification and Characterization
After synthesis, the compound is purified by:
- Recrystallization from appropriate solvents such as ethyl acetate or ethanol.
- Chromatographic techniques such as column chromatography using silica gel and gradient elution with hexane/ethyl acetate mixtures.
Characterization is performed by:
- NMR spectroscopy to confirm the substitution pattern.
- Mass spectrometry for molecular weight verification.
- Elemental analysis to ensure purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Cyclopentane-1,2-dicarboxylic anhydride + amine, acid/base catalysis, heat | Formation of tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core | Control temperature for yield |
| 2 | Methylation | Methyl-substituted amine or methyl iodide, base | Introduction of 2-methyl group | Avoid over-alkylation |
| 3 | Friedel-Crafts Acylation | 2-Chlorobutanoyl chloride, AlCl3, DCM, 0–25 °C | Attachment of 2-chlorobutanoyl group | Control stoichiometry |
| 4 | Purification | Recrystallization, column chromatography | Isolation of pure product | Use non-reactive solvents |
| 5 | Characterization | NMR, MS, elemental analysis | Structural and purity confirmation | Confirm substitution pattern |
Research Findings and Optimization Notes
- The use of Lewis acid catalysts is crucial for selective acylation without degrading the bicyclic core.
- Temperature control during acylation prevents side reactions and improves yield.
- Methylation is more efficient when performed on the amine precursor rather than post-cyclization to avoid regioselectivity issues.
- Purification steps significantly affect the final purity; multiple recrystallizations may be required.
- The overall yield depends heavily on the purity of starting materials and the precision of reaction conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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